Cas no 884197-54-0 (1-(3,4-Dimethylisoxazol-5-yl)guanidine)

1-(3,4-Dimethylisoxazol-5-yl)guanidine 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-Dimethylisoxazol-5-yl)guanidine
- 2-(3,4-dimethyl-1,2-oxazol-5-yl)guanidine
- Guanidine,N-(3,4-dimethyl-5-isoxazolyl)-
- DTXSID90668714
- 884197-54-0
- SCHEMBL4251693
- GVWQCWCBBDYESD-UHFFFAOYSA-N
- N-(3,4-DIMETHYL-1,2-OXAZOL-5-YL)GUANIDINE
- N-(3,4-dimethylisoxazol-5-yl)guanidine
- N''-(3,4-Dimethyl-1,2-oxazol-5-yl)guanidine
-
- インチ: InChI=1S/C6H10N4O/c1-3-4(2)10-11-5(3)9-6(7)8/h1-2H3,(H4,7,8,9)
- InChIKey: GVWQCWCBBDYESD-UHFFFAOYSA-N
- ほほえんだ: CC1=C(NC(=N)N)ON=C1C
計算された属性
- せいみつぶんしりょう: 154.085
- どういたいしつりょう: 154.085
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 90.4A^2
じっけんとくせい
- 密度みつど: 1.424
- ふってん: 277.402°C at 760 mmHg
- フラッシュポイント: 121.569°C
- 屈折率: 1.632
1-(3,4-Dimethylisoxazol-5-yl)guanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190728-1g |
1-(3,4-dimethylisoxazol-5-yl)guanidine |
884197-54-0 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM190728-1g |
1-(3,4-dimethylisoxazol-5-yl)guanidine |
884197-54-0 | 95% | 1g |
$631 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747361-1g |
1-(3,4-dimethylisoxazol-5-yl)guanidine |
884197-54-0 | 98% | 1g |
¥5282.00 | 2024-04-27 |
1-(3,4-Dimethylisoxazol-5-yl)guanidine 関連文献
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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1-(3,4-Dimethylisoxazol-5-yl)guanidineに関する追加情報
Introduction to 1-(3,4-Dimethylisoxazol-5-yl)guanidine (CAS No. 884197-54-0) in Modern Chemical Biology
1-(3,4-Dimethylisoxazol-5-yl)guanidine, identified by the chemical identifier CAS No. 884197-54-0, represents a novel compound of significant interest in the realm of chemical biology and pharmaceutical research. This heterocyclic guanidine derivative has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive investigation in both academic and industrial settings.
The molecular framework of 1-(3,4-Dimethylisoxazol-5-yl)guanidine incorporates a 3,4-dimethylisoxazole moiety linked to a guanidine group. The isoxazole ring, characterized by its oxygen-nitrogen heterocyclic structure, contributes to the compound's reactivity and interaction with biological targets. This structural motif is particularly noteworthy as it has been explored in various pharmacological contexts, often exhibiting properties that make it suitable for drug development.
The guanidine moiety, known for its basicity and nucleophilic character, further enhances the compound's potential as a bioactive molecule. Guanidine derivatives are widely recognized for their involvement in enzyme inhibition, metal chelation, and other biochemical processes. The combination of these features in 1-(3,4-Dimethylisoxazol-5-yl)guanidine suggests a multifaceted role in biological systems, which has prompted researchers to investigate its applications in therapeutic interventions.
Recent advancements in chemical biology have highlighted the importance of small molecules like 1-(3,4-Dimethylisoxazol-5-yl)guanidine in modulating biological pathways. Studies have demonstrated that isoxazole derivatives can interact with enzymes and receptors, leading to potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The guanidine component further broadens this scope by enabling interactions with nucleophiles and other biomolecules.
In the context of drug discovery, the structural versatility of 1-(3,4-Dimethylisoxazol-5-yl)guanidine allows for modifications that can fine-tune its pharmacokinetic properties. Researchers have leveraged computational chemistry and high-throughput screening techniques to identify analogs with enhanced efficacy or reduced toxicity. These efforts align with the broader goal of developing next-generation therapeutics that are both effective and safe.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique reactivity has been exploited in synthetic chemistry for the development of novel intermediates and catalysts. For instance, the isoxazole ring can participate in cycloaddition reactions, while the guanidine group can serve as a ligand in transition metal catalysis. Such applications underscore the compound's versatility and its value as a building block in organic synthesis.
From a regulatory perspective, 1-(3,4-Dimethylisoxazol-5-yl)guanidine (CAS No. 884197-54-0) is subject to standard guidelines governing chemical substances used in research and industrial settings. Ensuring compliance with safety protocols is paramount when handling this compound, particularly during laboratory-scale synthesis or when incorporating it into larger molecular constructs.
The future of research involving 1-(3,4-Dimethylisoxazol-5-yl)guanidine appears promising, with ongoing studies exploring its mechanisms of action and potential therapeutic applications. Collaborative efforts between chemists and biologists are likely to yield insights that could revolutionize how we approach disease treatment. As our understanding of molecular interactions deepens, compounds like this are poised to play pivotal roles in advancing medical science.
In conclusion,1-(3,4-Dimethylisoxazol-5-yl)guanidine stands as a testament to the innovative spirit driving modern chemical biology. Its unique structure and diverse functionalities make it a valuable asset in both research and development pipelines. As scientists continue to unravel its mysteries,this compound will undoubtedly contribute to significant breakthroughs across multiple disciplines.
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